Fmoc-D-Histidine(3-Methyl)-Hydroxyl is a derivative of the amino acid histidine, specifically modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a methyl group at the 3-position of the imidazole ring. This compound is commonly utilized in peptide synthesis, particularly in solid-phase synthesis, due to its stability and ease of removal under mild conditions. The chemical structure is characterized by its unique steric and electronic properties, which influence its reactivity and interactions with other molecules .
The compound is classified as an amino acid derivative and is part of a broader category of Fmoc-protected amino acids used in peptide synthesis. Its chemical formula is with a CAS number of 2002499-17-2. The Fmoc group serves as a protective group that can be removed under basic conditions, making it suitable for sequential peptide synthesis .
The synthesis of Fmoc-D-Histidine(3-Methyl)-Hydroxyl typically involves two main steps:
The final product is purified through techniques such as recrystallization or chromatography to achieve high purity levels.
In an industrial context, the production follows similar synthetic routes but employs batch or continuous flow reactors to enhance efficiency. Automated purification systems are often utilized to ensure consistency and high yield in product quality.
The molecular structure of Fmoc-D-Histidine(3-Methyl)-Hydroxyl features:
The compound exhibits specific physical properties, including a melting point and solubility characteristics that are critical for its application in peptide synthesis. The purity level is typically ≥ 98% as determined by high-performance liquid chromatography .
Fmoc-D-Histidine(3-Methyl)-Hydroxyl participates in various chemical reactions essential for peptide synthesis:
The choice of reagents and reaction conditions significantly influences both yield and purity during these reactions. For instance, using piperidine for deprotection allows for efficient removal without compromising product integrity .
The mechanism by which Fmoc-D-Histidine(3-Methyl)-Hydroxyl acts during peptide synthesis involves:
This sequence allows for the controlled assembly of peptides while minimizing side reactions that could lead to racemization or unwanted modifications .
Studies indicate that histidine derivatives are particularly prone to epimerization during activation and coupling; thus, careful control over reaction conditions is necessary to maintain stereochemical integrity .
These properties contribute to its effectiveness as a building block in peptide synthesis applications .
Fmoc-D-Histidine(3-Methyl)-Hydroxyl finds extensive use in scientific research, particularly in:
The evolution of Fmoc-D-histidine(3-methyl)-OH parallels key milestones in solid-phase peptide synthesis (SPPS):
Table 1: Key Historical Milestones for Fmoc-D-His(3-Me)-OH
Year Range | Development | Impact |
---|---|---|
Pre-1990s | Dominance of Boc-SPPS | Required hazardous HF deprotection; limited side-chain flexibility |
1990s | Shift to Fmoc chemistry | Enabled milder piperidine deprotection; orthogonal protection schemes |
Late 1990s | Trt-protected His derivatives | Addressed imidazole side-reactions but introduced steric coupling issues |
Early 2000s | Commercialization of 3-methyl-His variants | Eliminated need for side-chain protection; improved coupling efficiency |
2010s–Present | Adoption of D-enantiomers (e.g., CAS# 2002499-17-2) | Enhanced metabolic stability in therapeutic peptides |
The strategic modifications in Fmoc-D-histidine(3-methyl)-OH—stereochemistry and methylation—serve distinct yet synergistic roles in peptide engineering:
Conformational targeting: Incorporation of D-histidine disrupts native folding, enabling selective targeting of pathological conformers. In Alzheimer’s research, methylated D-histidine derivatives prevent blockade of amyloid-β channels [6].
Regiochemical methylation (3-position):
Table 2: Impact of Stereochemistry and Methylation on Peptide Properties
Modification | Chemical Consequence | Functional Advantage |
---|---|---|
D-configuration | Inverted chiral center at α-carbon | Resistance to protease degradation; altered receptor binding specificity |
3-methyl group | Blocked N^π nucleophilicity | No side-chain protection needed; reduced racemization during coupling |
Combined modifications | Stable imidazole ring + non-natural chirality | Enables synthesis of Ca²⁺ inhibitory peptides (e.g., His(3-Me)-Gly-Lys) |
The convergence of these modifications enables precise control over peptide folding, stability, and bioactivity—validating Fmoc-D-histidine(3-methyl)-OH as a versatile tool in peptide engineering. Its molecular architecture (C~22~H~21~N~3~O~4~, MW 391.42 g/mol) balances synthetic practicality with tailored functionality [1] [4] [6].
Table 3: Racemization Pathways During Peptide Synthesis and Mitigation by D-His(3-Me)
Racemization Pathway | Mechanism | Suppression by D-His(3-Me)-OH |
---|---|---|
Oxazol-5(4H)-one formation | Base-catalyzed cyclization of activated amino acid to oxazolone, then epimerization | Steric hindrance from 3-methyl group slows cyclization |
Direct α-proton abstraction | Strong bases (e.g., piperidine) abstract acidic α-proton, leading to enolization | D-configuration exhibits slower proton exchange kinetics than L-isomers |
Side-chain-assisted epimerization | Imidazole nucleophilicity attacks activated carbonyl, forming racemizable intermediate | 3-methyl group eliminates imidazole nucleophilicity, preventing this path |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1